molecular formula C10H12O2S B14327977 3,5-Dimethyl-3a,7a-dihydro-1H-1-benzothiophene-1,1-dione CAS No. 108919-97-7

3,5-Dimethyl-3a,7a-dihydro-1H-1-benzothiophene-1,1-dione

Katalognummer: B14327977
CAS-Nummer: 108919-97-7
Molekulargewicht: 196.27 g/mol
InChI-Schlüssel: YNCXCBCAOLAHGF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5-Dimethyl-3a,7a-dihydro-1H-1-benzothiophene-1,1-dione is a chemical compound belonging to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring. This particular compound is characterized by the presence of two methyl groups at positions 3 and 5, and a dione functional group at position 1,1.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-3a,7a-dihydro-1H-1-benzothiophene-1,1-dione can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 3,5-dimethylphenylthiourea with an oxidizing agent can lead to the formation of the desired benzothiophene derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3,5-Dimethyl-3a,7a-dihydro-1H-1-benzothiophene-1,1-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dione functional group to diols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, diols, and substituted benzothiophene derivatives.

Wissenschaftliche Forschungsanwendungen

3,5-Dimethyl-3a,7a-dihydro-1H-1-benzothiophene-1,1-dione has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3,5-Dimethyl-3a,7a-dihydro-1H-1-benzothiophene-1,1-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of oxidative stress and inhibition of key metabolic enzymes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3,5-Dimethyl-3a,7a-dihydro-1H-1-benzothiophene-1,1-dione is unique due to its specific substitution pattern and the presence of a dione functional group. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities.

Eigenschaften

CAS-Nummer

108919-97-7

Molekularformel

C10H12O2S

Molekulargewicht

196.27 g/mol

IUPAC-Name

3,5-dimethyl-3a,7a-dihydro-1-benzothiophene 1,1-dioxide

InChI

InChI=1S/C10H12O2S/c1-7-3-4-10-9(5-7)8(2)6-13(10,11)12/h3-6,9-10H,1-2H3

InChI-Schlüssel

YNCXCBCAOLAHGF-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2C(C=C1)S(=O)(=O)C=C2C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.